molecular formula C8H16O2 B1281621 3,5-Dimethylhexanoic acid CAS No. 60308-87-4

3,5-Dimethylhexanoic acid

Cat. No.: B1281621
CAS No.: 60308-87-4
M. Wt: 144.21 g/mol
InChI Key: KTWWTCBUJPAASC-UHFFFAOYSA-N
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Description

3,5-Dimethylhexanoic acid is an organic compound with the molecular formula C8H16O2. It is a carboxylic acid characterized by the presence of two methyl groups attached to the third and fifth carbon atoms of a hexanoic acid chain. This compound is known for its applications in organic synthesis and various industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dimethylhexanoic acid can be synthesized through several methods. One common method involves the reaction of 2-methylpentanoic acid with butyl lithium to generate the corresponding lithium salt. This lithium salt then reacts with copper hypochlorite to produce this compound . Another method involves the hydrolysis of this compound ethyl ester in the presence of potassium hydroxide in ethanol and water, followed by heating .

Industrial Production Methods

In industrial settings, this compound is typically produced through the same synthetic routes mentioned above, but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethylhexanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Dimethylhexanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is used in the study of metabolic pathways and enzyme reactions.

    Medicine: It is explored for its potential therapeutic properties and as a building block for drug synthesis.

    Industry: It is used in the production of coatings, plastics, and softeners

Mechanism of Action

The mechanism of action of 3,5-dimethylhexanoic acid involves its interaction with specific molecular targets and pathways. As a carboxylic acid, it can participate in hydrogen bonding and ionic interactions, influencing various biochemical processes. Its effects are mediated through its ability to donate protons and form stable complexes with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dimethylhexanoic acid is unique due to the specific positioning of its methyl groups, which influences its chemical reactivity and physical properties. This structural uniqueness makes it valuable in specific synthetic applications and industrial processes .

Properties

IUPAC Name

3,5-dimethylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-6(2)4-7(3)5-8(9)10/h6-7H,4-5H2,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTWWTCBUJPAASC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30892031
Record name 3,5-Dimethylhexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30892031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60308-87-4
Record name 3,5-Dimethylhexanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060308874
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Dimethylhexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30892031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-DIMETHYLHEXANOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UU90Y7VS8X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is known about the structural characterization of 3,5-Dimethylhexanoic acid?

A: The research paper "New Compounds. Derivatives of this compound" [] focuses on the synthesis of new derivatives from this compound. While the paper doesn't explicitly provide the molecular formula or weight of the acid itself, it implies that these are known prerequisites for deriving new compounds. The paper primarily focuses on the synthetic procedures and characterization of the newly synthesized derivatives rather than the starting material.

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